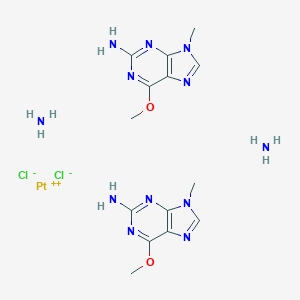
(SP-4-2)-Diamminebis(6-methoxy-9-methyl-9H-purin-2-amine-N7)platinum(2+) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(SP-4-2)-Diamminebis(6-methoxy-9-methyl-9H-purin-2-amine-N7)platinum(2+) dichloride, commonly known as JM118, is a platinum-based anticancer drug that has shown promising results in preclinical studies.
Mécanisme D'action
JM118 exerts its anticancer effects by forming DNA adducts, which interfere with DNA replication and transcription. This ultimately leads to cell death. JM118 has been shown to have a different mechanism of action compared to cisplatin, which may contribute to its improved efficacy and reduced toxicity.
Effets Biochimiques Et Physiologiques
JM118 has been shown to induce DNA damage and activate apoptotic pathways in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In addition, JM118 has been shown to modulate the immune system, which may enhance its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
JM118 has several advantages over other platinum-based anticancer drugs, including its improved efficacy and reduced toxicity. However, it also has some limitations, including its relatively complex synthesis method and potential for resistance development.
Orientations Futures
There are several future directions for research on JM118. One area of interest is the development of new formulations and delivery methods to improve its pharmacokinetic properties. Another area of interest is the investigation of its potential in combination with other anticancer agents. Additionally, there is a need for further studies to elucidate its mechanism of action and identify biomarkers for patient selection.
Méthodes De Synthèse
JM118 is synthesized by reacting cisplatin with 6-methoxy-9-methyl-9H-purine-2,6-diamine in the presence of ammonium chloride and ammonium hydroxide. The resulting product is then treated with hydrochloric acid to yield the final compound.
Applications De Recherche Scientifique
JM118 has been extensively studied for its anticancer properties. In vitro studies have shown that JM118 is effective against a range of cancer cell lines, including ovarian, lung, and colon cancer. In vivo studies have also demonstrated its efficacy in animal models of cancer.
Propriétés
Numéro CAS |
138180-67-3 |
|---|---|
Nom du produit |
(SP-4-2)-Diamminebis(6-methoxy-9-methyl-9H-purin-2-amine-N7)platinum(2+) dichloride |
Formule moléculaire |
C14H24Cl2N12O2Pt |
Poids moléculaire |
658.4 g/mol |
Nom IUPAC |
azane;6-methoxy-9-methylpurin-2-amine;platinum(2+);dichloride |
InChI |
InChI=1S/2C7H9N5O.2ClH.2H3N.Pt/c2*1-12-3-9-4-5(12)10-7(8)11-6(4)13-2;;;;;/h2*3H,1-2H3,(H2,8,10,11);2*1H;2*1H3;/q;;;;;;+2/p-2 |
Clé InChI |
MPHJRLQZZNBYDR-UHFFFAOYSA-L |
SMILES |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
Synonymes |
cis-(Pt(NH3)2(O(6),9-dimethylguanine-7)2)Cl2 cis-diamminebis(O(6),9-dimethylguanine-7)platinum(II) cis-Pt-O(6),9-diMeG complex O(6),9-diMeG platinum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



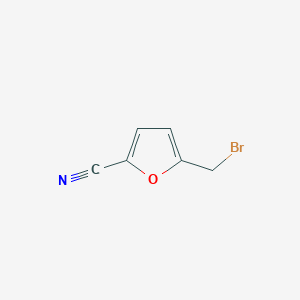
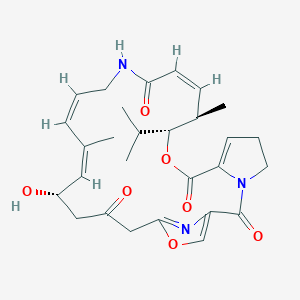
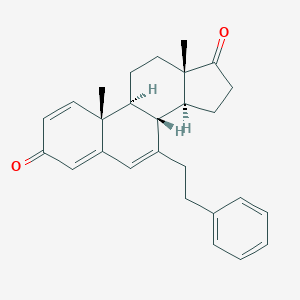
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
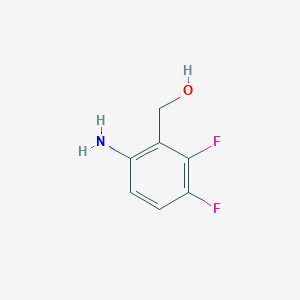
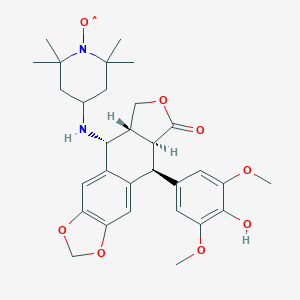
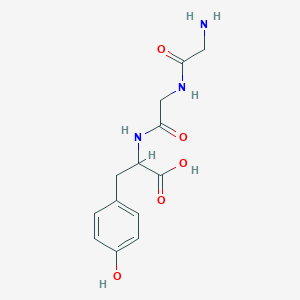
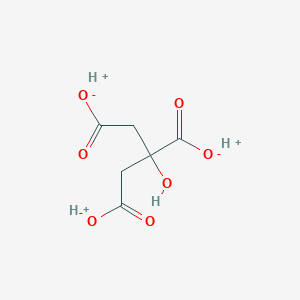
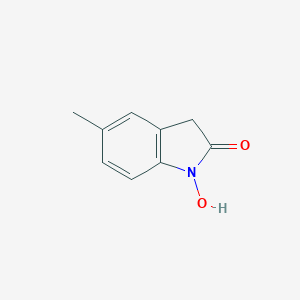
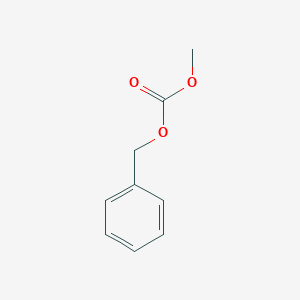

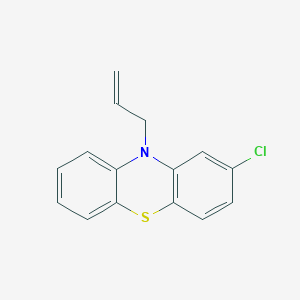
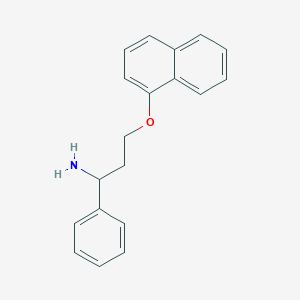
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)